molecular formula C6H4N2O2 B7888545 N-oxo-3-pyridinecarboxamide

N-oxo-3-pyridinecarboxamide

Cat. No.: B7888545
M. Wt: 136.11 g/mol
InChI Key: HGLFRVLHBJQZME-UHFFFAOYSA-N
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Description

N-oxo-3-pyridinecarboxamide (1-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxamide, CAS 769-49-3) is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 1, a ketone group at position 4, and a carboxamide moiety at position 3. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 168.15 g/mol. The compound’s simplicity and modularity make it a versatile lead structure for derivatization .

Properties

IUPAC Name

N-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLFRVLHBJQZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyridine Derivatives

The foundational step in several patented routes involves halogenation of pyridine precursors. For instance, 2-chloro-4-picoline undergoes chlorination with N-chlorosuccinimide (NCS) to yield 2-bromo-4-chloromethylpyridine. This reaction proceeds in aromatic hydrocarbons (e.g., toluene) or lower alcohols (e.g., n-butanol) at 10–40°C for 6–30 hours. The choice of solvent significantly impacts reaction efficiency, with toluene/n-butanol mixtures achieving optimal halogenation rates.

Amidation and N-Oxidation

The final steps involve amidation of the carboxylic acid precursor. Patent US4946497A describes reacting 4-oxo-N-phenyl-4H-pyran-3-pyridinecarboxamide with ammonia or primary amines in ethanol or toluene at 25–60°C. Post-amidation, the pyridine nitrogen is oxidized to the N-oxide using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid, achieving moderate yields (60–75%).

Direct Amidation of Carboxylic Acids Using DPDTC

Thiocarboxylate Intermediate Formation

A novel one-pot method from recent literature bypasses traditional coupling agents by using diphenyl phosphoryl thiochloride (DPDTC) to activate carboxylic acids. As demonstrated in Table S1 of the Royal Society of Chemistry study, 2-pyridylthioesters form in 93–98% yield when DPDTC is used in 1.25 equivalents at 60°C for 4 hours. Surfactants like TPGS-750-M in water enhance solubility, enabling reactions under mild conditions.

Ammonolysis to Amides

The thiocarboxylate intermediate undergoes nucleophilic substitution with aqueous ammonia or amines. For example, treating S-(pyridin-2-yl) thiophene-2-carbothioate with NH₄OH at 60°C for 30 minutes affords the corresponding amide in 98% yield. This method eliminates the need for chromatographic purification, as byproducts (e.g., 2-mercaptopyridine) are removed via alkaline washes.

Application to N-Oxo-3-Pyridinecarboxamide

Adapting this protocol, 3-pyridinecarboxylic acid can be converted to this compound in two steps:

  • Thioester formation : React 3-pyridinecarboxylic acid with DPDTC (1.25 eq) in TPGS-750-M/water at 60°C.

  • Ammonolysis and oxidation : Treat the thiocarboxylate with NH₄OH, followed by oxidation of the pyridine nitrogen using Oxone in DMSO.

Cyclocondensation of 4-Pyrone Derivatives

Acid Halide-Mediated Ring Closure

An alternative route involves 3-aminocrotonic acid anilide derivatives reacting with acid halides (e.g., acetyl chloride) in methylene chloride. The resultant enamide undergoes cyclization with N,N-dimethylamide dimethylketal to form the pyridine core. Subsequent N-oxidation with hydrogen peroxide completes the synthesis.

Comparative Analysis of Methodologies

Yield and Scalability

MethodKey StepYield (%)Scalability
Linear MultistepHalogenation/Amidation60–75Moderate
Direct AmidationDPDTC activation93–98High
CyclocondensationPyrone-amine cyclization65–80Low

The direct amidation route offers superior yields and scalability due to minimized purification steps. In contrast, linear syntheses require rigorous intermediate isolation, increasing production costs.

Solvent and Temperature Optimization

  • DPDTC method : Water-surfactant systems (e.g., 2 wt% TPGS-750-M) enable reactions at 60°C, reducing energy input.

  • Halogenation : Toluene/n-butanol mixtures improve solubility of halogenated intermediates, preventing side reactions.

  • Cyclocondensation : Ethanol or toluene at 50–60°C balances reaction rate and byproduct formation .

Chemical Reactions Analysis

Types of Reactions: N-oxo-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 3-hydroxy-1,4-dihydro-1-methylpyridinecarboxamide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridinecarboxamides.

Scientific Research Applications

Research has indicated that N-oxo-3-pyridinecarboxamide plays a role in several metabolic pathways and may serve as a potential biomarker for certain diseases. Its interaction with biological systems makes it a subject of interest in pharmacology.

Case Study: Antimicrobial Activity
A study published in PMC highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, indicating its potential use in developing new antibiotics .

Medical Applications

This compound is being investigated for its therapeutic potential in treating conditions such as diabetes and neurodegenerative diseases. Its mechanism of action involves interaction with specific molecular targets, acting as an inhibitor or activator of enzymes involved in metabolic processes.

Case Study: Neuroprotective Effects
Research has shown that this compound exhibits neuroprotective effects in models of neurodegeneration. It has been suggested that the compound may help mitigate oxidative stress and inflammation associated with neurodegenerative diseases .

Industrial Applications

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for its application in various formulations and processes.

Table 2: Industrial Uses

IndustryApplication
PharmaceuticalsActive ingredient in drug formulations
AgrochemicalsHerbicides and pesticides
Specialty ChemicalsAdditives and intermediates

Mechanism of Action

The mechanism of action of N-oxo-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in metabolic processes. The compound’s ability to form hydrogen bonds and interact with nucleophilic and electrophilic sites makes it a versatile molecule in biochemical reactions.

Comparison with Similar Compounds

Structural Comparison with Pyridine-Based Analogues

5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

  • Molecular Formula : C₂₀H₁₂ClF₅N₂O₂
  • Molecular Weight : 442.77 g/mol
  • Key Features :
    • Pyridine core with a 6-oxo group and carboxamide at position 3.
    • Substituted with chlorine at position 5, a trifluoromethylbenzyl group at position 1, and a 2,4-difluorophenyl carboxamide.
  • Implications : The trifluoromethyl and halogen substituents enhance lipophilicity and metabolic stability, making this compound a candidate for kinase inhibition or antimicrobial applications .

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Molecular Formula : ~C₁₆H₁₃ClN₂O₂S (estimated)
  • Molecular Weight : ~340.81 g/mol
  • Key Features: Pyridine-3-carboxamide linked to a 4-oxo-thiazolidinone ring. Chlorophenyl and methyl substituents on the thiazolidinone.
  • Implications: The thiazolidinone moiety may confer antimicrobial or anti-inflammatory activity. X-ray crystallography studies highlight its planar structure, which is critical for binding pocket interactions .

Comparison with Heterocyclic Carboxamide Derivatives

N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Key Features : Pyrrolidine ring with 5-oxo and phenyl substituents, plus a 3-hydroxyphenyl carboxamide.

1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-pyrrolidine-3-carboxamide

  • Molecular Formula : C₁₉H₂₅N₂O₂
  • Key Features : Cyclohexyl and 3-methylphenyl groups on a pyrrolidine-5-oxo scaffold.
  • Implications : Bulky substituents like cyclohexyl may enhance membrane permeability but limit oral bioavailability .

Physicochemical and Pharmacokinetic Considerations

Compound LogP (Estimated) Solubility (mg/mL) Metabolic Stability
N-oxo-3-pyridinecarboxamide 0.5–1.2 ~10–20 (aqueous) Moderate
Pyridine-3-carboxamide () 3.8–4.5 <1 (lipophilic) High (due to fluorine)
Thiazolidinone derivative () 2.1–2.9 ~5–10 Moderate (S-oxidation risk)

Notes:

  • Halogenation (e.g., Cl, F) increases LogP and prolongs half-life but may raise toxicity concerns.
  • Pyrrolidine derivatives exhibit higher solubility than pyridine analogues due to reduced aromaticity .

Research and Development Insights

  • This compound serves as a scaffold for antitubercular agents, with modifications at the carboxamide position improving Mycobacterium tuberculosis inhibition .
  • The thiazolidinone-pyridine hybrid () demonstrated nanomolar activity in protease inhibition assays, attributed to its dual hydrogen-bonding sites .
  • 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-pyridine-3-carboxamide () is under preclinical evaluation for oncology targets due to its kinase-binding affinity .

Biological Activity

N-oxo-3-pyridinecarboxamide, a compound within the broader category of pyridinecarboxamides, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which contributes to its biological activity. The compound can be synthesized through various methods, often involving modifications of existing pyridine derivatives to enhance efficacy and reduce toxicity.

1. Antifungal Activity

Recent studies have demonstrated that certain pyridinecarboxamide derivatives exhibit significant antifungal properties. For instance, a derivative known as 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide showed good in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. The mechanism was linked to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal metabolic pathway .

CompoundActivityModel
6-chloro-N-(2-(phenylamino)phenyl)nicotinamideAntifungalB. cinerea

2. Anti-cancer Properties

This compound has been evaluated for its potential anti-cancer effects. In vitro assays indicated that it could inhibit cell proliferation in various cancer cell lines. A study utilizing a VEGF-induced HUVEC proliferation model showed that this compound could significantly reduce tumor growth in mouse models .

Study TypeResultReference
In vitro (HUVEC model)Tumor growth inhibitionPatent Document 1
In vivo (mouse model)Reduced tumor sizePatent Document 1

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in relation to nitric oxide (NO) signaling pathways. Research indicates that N-oxides can act as NO donors, which may protect neuronal cells from oxidative stress and promote cognitive functions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes such as SDH, affecting metabolic pathways in fungi and potentially cancer cells.
  • Nitric Oxide Modulation: As an NO donor, it activates soluble guanylyl cyclase pathways, leading to vasodilation and neuroprotection.
  • Cell Growth Regulation: It modulates cell signaling pathways involved in proliferation and apoptosis.

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

  • Antifungal Efficacy: In a controlled study, the compound was administered to plants infected with B. cinerea, resulting in a significant reduction in fungal biomass compared to untreated controls.
  • Cancer Cell Line Studies: In vitro tests on human cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing N-oxo-3-pyridinecarboxamide derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyridinecarboxamide derivatives often involves nucleophilic substitution or condensation reactions. For example, thiazolidinone-containing analogs (e.g., N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) are synthesized via cyclization reactions between pyridinecarboxamide precursors and thiourea derivatives under reflux conditions in ethanol . Optimization includes monitoring reaction progress via HPLC (≥98% purity thresholds) and adjusting pH to stabilize intermediates.
  • Key Parameters : Temperature (70–90°C), solvent polarity (ethanol/DMF mixtures), and stoichiometric ratios (1:1.2 for carboxamide:thiourea) are critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound derivatives?

  • Methodology :

  • NMR : Proton environments are analyzed for diagnostic peaks, such as the pyridinone ring proton at δ 8.1–8.3 ppm and carbonyl resonances (C=O) at ~170 ppm in 13C^{13}\text{C} NMR .
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and pyridinone C=O (1720–1740 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 292.42 for C17_{17}H28_{28}N2_2O2_2) .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound analogs?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, trigonal crystal systems (space group R3) with unit cell parameters a = 24.9588 Å and c = 12.8013 Å were used to resolve hydrogen bonding networks in N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide .
  • Data Analysis : Software like X-AREA and SHELXL refine bond angles (e.g., C–S–C = 90.87°) and torsion angles (e.g., −179.29° for planar amide groups) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations predict electron-deficient regions at the pyridinone C4 position, making it susceptible to nucleophilic attack. Substituents like methyl or halogens alter charge distribution (e.g., 4-chlorophenyl groups increase electrophilicity by −0.12 eV) .
  • Experimental Validation : Kinetic studies under varying electronic conditions (e.g., substituent Hammett constants) correlate with reaction rates .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across different assays?

  • Case Study : Discrepancies in enzyme inhibition (IC50_{50}) may arise from assay conditions (pH, ionic strength). For instance, thiazolidinone derivatives show variable activity against viral proteases due to conformational flexibility in the oxo-thiazolidine ring .
  • Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) and molecular dynamics simulations to identify dominant binding conformers .

Q. How can computational modeling predict the pharmacokinetic properties of this compound-based drug candidates?

  • Methodology :

  • ADME Prediction : Tools like SwissADME calculate logP (2.1–3.5 for methyl-substituted derivatives) and bioavailability scores (0.55 for unsubstituted analogs) .
  • Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 oxidation) are modeled via docking simulations (AutoDock Vina) .

Q. What are the best practices for handling and storing this compound derivatives to ensure stability?

  • Guidelines :

  • Storage : Argon-atmosphere vials at −20°C to prevent oxidation of the pyridinone ring .
  • Safety : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (LD50_{50} > 2000 mg/kg in rodents) .

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